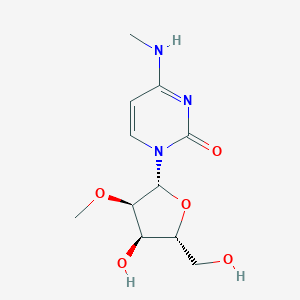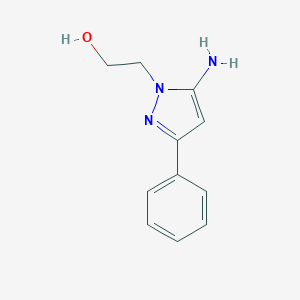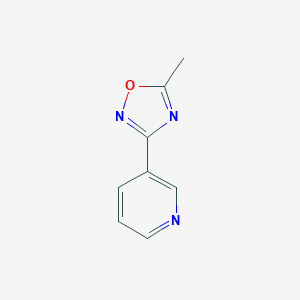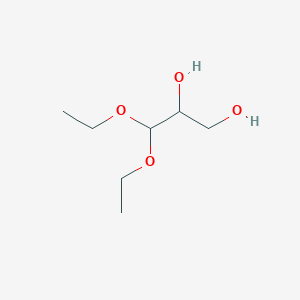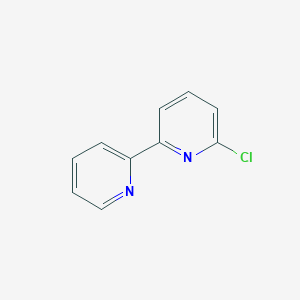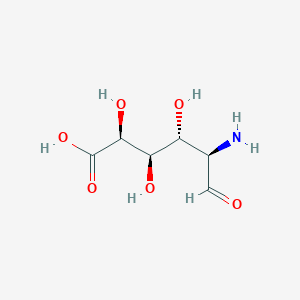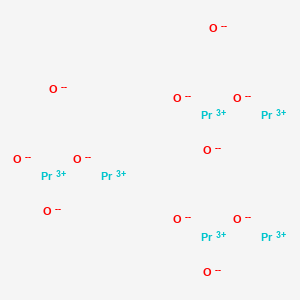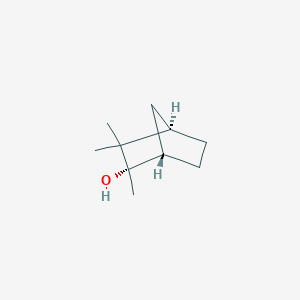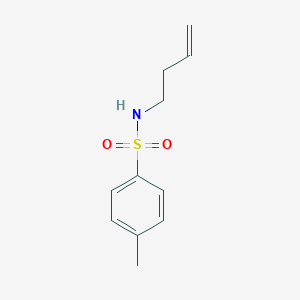
Benzenesulfonamide, N-3-buten-1-yl-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-3-buten-1-yl-4-methyl-, also known as N-(3-buten-1-yl)-4-methylbenzenesulfonamide (BMS), is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BMS is a sulfonamide derivative that has been found to possess a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Wirkmechanismus
The exact mechanism of action of BMS is not fully understood, but it is thought to involve the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. BMS has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemische Und Physiologische Effekte
BMS has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, antitumor, and antiviral properties, BMS has also been shown to possess antioxidant activity, which may contribute to its therapeutic effects. BMS has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and are implicated in various pathological conditions such as cancer and arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BMS is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, BMS has been found to have some cytotoxic effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on BMS. One area of interest is the development of more potent and selective derivatives of BMS that can be used as therapeutic agents. Another area of research is the investigation of the potential use of BMS in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or chemotherapeutic agents, to enhance their therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanism of action of BMS and to identify its molecular targets.
Synthesemethoden
BMS can be synthesized using a variety of methods, including the reaction of 4-methylbenzenesulfonyl chloride with 3-buten-1-amine in the presence of a base such as triethylamine. Other methods of synthesis have also been reported, including the use of Benzenesulfonamide, N-3-buten-1-yl-4-methyl-(3-buten-1-yl)phthalimide as a precursor.
Wissenschaftliche Forschungsanwendungen
BMS has been extensively studied for its potential use as a therapeutic agent in a range of diseases. In particular, BMS has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. BMS has also been investigated for its potential as an antitumor agent, with studies showing that it can inhibit the growth of various cancer cell lines. Additionally, BMS has been found to possess antiviral activity against a range of viruses, including influenza and HIV.
Eigenschaften
IUPAC Name |
N-but-3-enyl-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-3-4-9-12-15(13,14)11-7-5-10(2)6-8-11/h3,5-8,12H,1,4,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKDLNPOJFRDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474128 |
Source


|
| Record name | N-(But-3-en-1-yl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, N-3-buten-1-yl-4-methyl- | |
CAS RN |
10285-80-0 |
Source


|
| Record name | N-(But-3-en-1-yl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

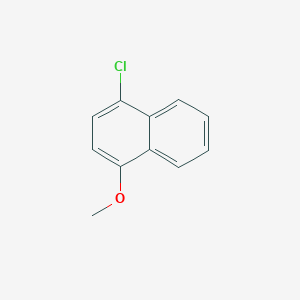
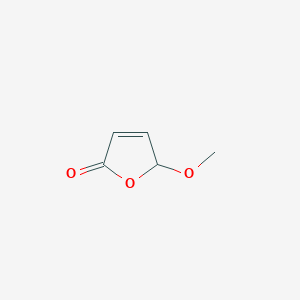
![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
